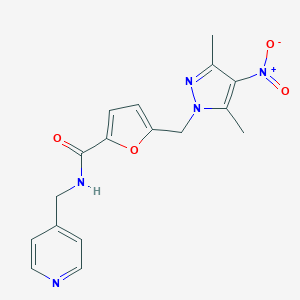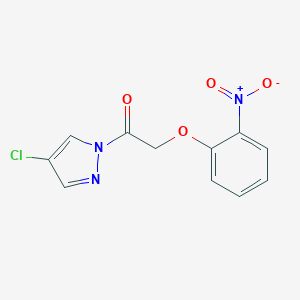
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the expression of certain genes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition and analysis of specific cellular processes. However, one of the limitations is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its use as a tool for studying the role of specific proteins in cellular processes. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 2,3-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation. It has also been used as a tool for studying the role of certain proteins in cellular processes.
Propiedades
Nombre del producto |
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H14BrN3O |
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
4-bromo-N-(2,3-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Clave InChI |
AISBFPJJWOECER-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)


![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
